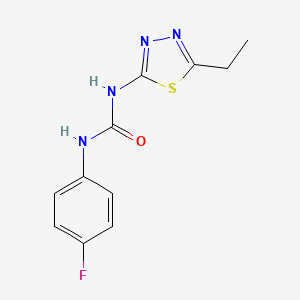
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used extensively in scientific research to investigate its potential therapeutic applications. MeOPP is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses.
科学研究应用
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has been extensively used in scientific research to investigate its potential therapeutic applications. It has been found to have anxiolytic and antidepressant-like effects in animal models. 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
作用机制
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses. Activation of the 5-HT1A receptor by 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and cognition. 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress responses.
实验室实验的优点和局限性
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool. It is a highly selective agonist of the 5-HT1A receptor, which allows for the investigation of the specific effects of 5-HT1A receptor activation. 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has also been shown to have good bioavailability, which allows for the investigation of its effects in vivo. However, 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has some limitations as a research tool. It has a relatively short half-life, which limits its duration of action. 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine also has some potential side effects, such as hypothermia and sedation, which need to be taken into account when designing experiments.
未来方向
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has shown promise as a potential therapeutic agent for the treatment of anxiety, depression, and neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine in humans. Future studies should focus on the optimization of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine's pharmacokinetic properties and the investigation of its effects in clinical trials. In addition, the development of novel 5-HT1A receptor agonists based on the structure of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
合成方法
The synthesis of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride to yield 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine. The purity of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine can be improved by recrystallization from an appropriate solvent.
属性
IUPAC Name |
(3-methoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-8-17(9-7-16)15-21-10-12-22(13-11-21)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWYBJAGNJGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate](/img/structure/B5822542.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)

![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)



![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)